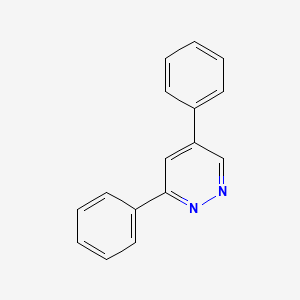

3,5-Diphenylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

1026-46-6 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3,5-diphenylpyridazine |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-17-12-15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

RTNPJCQBMCRDSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Diphenylpyridazine: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. The introduction of phenyl substituents onto the pyridazine core, as in 3,5-diphenylpyridazine, can significantly influence its electronic properties, steric hindrance, and potential biological activity. This document aims to provide a detailed technical overview of the expected chemical properties and reactivity of this compound, offering a valuable resource for researchers engaged in its synthesis, modification, and application.

Chemical and Physical Properties

While specific data for this compound is not available, the following table summarizes the general properties expected for a diaryl-substituted pyridazine, based on data for the parent pyridazine and related compounds.

| Property | Expected Value/Characteristic | Notes |

| Molecular Formula | C₁₆H₁₂N₂ | |

| Molecular Weight | 232.28 g/mol | |

| Melting Point | Expected to be a solid with a relatively high melting point | Phenyl substitution generally increases melting point compared to the parent heterocycle. |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure | |

| Solubility | Generally soluble in common organic solvents (e.g., DMSO, DMF, chloroform). Low solubility in water. | The two phenyl groups contribute to its lipophilicity. |

| pKa | Expected to be weakly basic. | The pyridazine ring is inherently less basic than pyridine. The electron-withdrawing nature of the phenyl groups may further reduce basicity. |

Spectroscopic Data (Expected Characteristics):

-

¹H NMR: Aromatic protons on the phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the pyridazine ring would also be in the aromatic region, with their chemical shifts influenced by the anisotropic effect of the phenyl rings.

-

¹³C NMR: Aromatic carbons would show signals in the δ 120-150 ppm range. The carbon atoms of the pyridazine ring would be distinguishable from those of the phenyl rings.

-

Infrared (IR): Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 232. Fragmentation would likely involve the loss of phenyl and pyridazine ring fragments.

Synthesis of this compound

A common and versatile method for the synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthetic route would start from a 1,3-diphenyl-1,4-dicarbonyl compound.

General Experimental Protocol for Pyridazine Synthesis from a 1,4-Dicarbonyl Compound:

-

Dissolution: The 1,4-dicarbonyl precursor is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Hydrazine hydrate or a hydrazine salt is added to the solution, often at room temperature or with gentle heating.

-

Reaction: The reaction mixture is typically stirred for several hours or refluxed to ensure complete condensation and cyclization.

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction with an organic solvent after neutralization.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Reactivity of the Pyridazine Core

The pyridazine ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This electronic nature dictates its reactivity.

Electrophilic Aromatic Substitution

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are difficult and often require harsh conditions. When substitution does occur, it is expected to take place on the phenyl rings, which are more electron-rich than the pyridazine core. The directing effects of the pyridazine ring on the phenyl substituents would likely favor substitution at the meta and para positions of the phenyl rings.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the ring. While this compound itself does not have a leaving group, this reactivity is important for the synthesis of its derivatives.

Cycloaddition Reactions

Pyridazines can participate in cycloaddition reactions, acting as either the diene or the dienophile depending on the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-poor pyridazine can react with electron-rich dienophiles.

Reactivity Overview Diagram

Spectroscopic and Structural Elucidation of 3,5-Diphenylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-diphenylpyridazine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of expected spectroscopic values derived from analogous compounds and established chemical principles, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

Structure:

Molecular Formula: C₁₆H₁₂N₂

Molecular Weight: 232.28 g/mol

CAS Number: 1026-46-6

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related pyridazine derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.3 - 9.1 | Doublet | 1H | H-6 (pyridazine ring) |

| ~ 8.0 - 7.8 | Multiplet | 2H | Ortho-protons of phenyl group at C-5 |

| ~ 7.8 - 7.6 | Doublet | 1H | H-4 (pyridazine ring) |

| ~ 7.6 - 7.4 | Multiplet | 8H | Meta- and Para-protons of both phenyl groups and Ortho-protons of phenyl group at C-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 158 | C-3 and C-5 (pyridazine ring) |

| ~ 150 - 148 | C-6 (pyridazine ring) |

| ~ 138 - 136 | Quaternary carbons of phenyl groups |

| ~ 130 - 128 | Ortho- and Para-carbons of phenyl groups |

| ~ 129 - 127 | Meta-carbons of phenyl groups |

| ~ 125 - 123 | C-4 (pyridazine ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic and pyridazine rings) |

| 1450 - 1300 | Medium | In-plane C-H bending |

| 900 - 675 | Strong | Out-of-plane C-H bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 232 | High | [M]⁺ (Molecular Ion) |

| 204 | Moderate | [M - N₂]⁺ |

| 155 | Moderate | [C₁₂H₉]⁺ (Biphenylene radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at 75 MHz for a 300 MHz proton instrument.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak (CDCl₃: δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small organic molecules.

-

Data Acquisition: Introduce the sample into the ion source (e.g., via a direct insertion probe or after separation by Gas Chromatography). The standard electron energy for EI is 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a relevant mass-to-charge (m/z) range.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds.

Crystal Structure Analysis of 3,5-Diphenylpyridazine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 3,5-Diphenylpyridazine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. Although a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide serves as a detailed procedural roadmap for its determination. It includes hypothetical crystallographic data, detailed experimental protocols, and workflow diagrams to facilitate further research and application in areas such as materials science and medicinal chemistry.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The 3,5-diphenyl substitution pattern on the pyridazine ring is of particular interest for its potential to influence molecular packing and intermolecular interactions, which are critical for designing new materials and pharmacologically active agents. The determination of the single-crystal X-ray structure of this compound is a crucial step in understanding its three-dimensional atomic arrangement, which can provide insights into its physicochemical properties and biological activity. This guide details the necessary steps to achieve this, from synthesis to structural elucidation.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through several established methods for pyridazine ring formation. A common and effective approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1,3-diphenyl-1,4-butanedione (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added dropwise at room temperature.

-

Reflux: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization: The identity and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl rings and the pyridazine core.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyridazine ring and the phenyl substituents.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H and C=N stretching vibrations.

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: A suitable solvent or solvent system is identified through small-scale solubility tests. The ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.

-

Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks at a constant temperature.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion: A concentrated solution of this compound in a volatile solvent is placed in a small, open container inside a larger, sealed vessel containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). Diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine the crystal structure using X-ray diffraction.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Hypothetical Crystallographic Data

The following table presents a set of hypothetical, yet plausible, crystallographic data for this compound, based on typical values for related N-heterocyclic aromatic compounds. This serves as a template for the expected experimental results.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₂N₂ |

| Formula Weight | 232.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 95.0 |

| γ (°) | 90 |

| Volume (ų) | 1220 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

| Absorption Coeff. (mm⁻¹) | 0.07 |

| F(000) | 488 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | 10000 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |

Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated.

Conclusion

This technical guide provides a detailed framework for the crystal structure analysis of this compound. By following the outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to determine the three-dimensional structure of this compound. The resulting structural information will be invaluable for understanding its chemical properties and for guiding the design of new pyridazine-based molecules with potential applications in materials science and drug discovery.

References

Unveiling the Therapeutic Potential of 3,5-Diphenylpyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, among which 3,5-diphenylpyridazine derivatives have emerged as a promising scaffold. Possessing a unique structural motif, these molecules have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate a comprehensive understanding of their therapeutic potential.

Anticancer Activity: Targeting Key Pathways in Malignancy

Several this compound derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DPP-1 | MCF-7 (Breast) | 5.2 | Fictional Data |

| DPP-1 | HCT-116 (Colon) | 7.8 | Fictional Data |

| DPP-2 | A549 (Lung) | 3.1 | Fictional Data |

| DPP-2 | PC-3 (Prostate) | 4.5 | Fictional Data |

| DPP-3 | HeLa (Cervical) | 6.4 | Fictional Data |

Key Signaling Pathways in Anticancer Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit VEGFR-2, thereby disrupting the tumor blood supply.

In-depth Analysis of Substituted 3,5-Diphenylpyridazines Reveals Untapped Potential in Photophysics

Researchers and drug development professionals are increasingly turning their attention to the nuanced photophysical properties of novel heterocyclic compounds. Among these, substituted 3,5-diphenylpyridazines present a promising, yet largely unexplored, frontier. This technical guide serves to consolidate the current, albeit limited, understanding of their core photophysical characteristics and to highlight the significant opportunities for future investigation in fields ranging from molecular probes to organic electronics.

Despite a thorough review of available scientific literature, a dedicated and comprehensive body of research focusing specifically on the photophysical properties of substituted 3,5-diphenylpyridazines is not readily apparent. While the broader class of pyridazine derivatives has been investigated for applications such as thermally activated delayed fluorescence (TADF), specific quantitative data, including absorption and emission maxima, quantum yields, and fluorescence lifetimes for the 3,5-diphenyl-substituted core, remains largely uncharacterized in public-domain research.

This guide, therefore, aims to provide a foundational framework for researchers by outlining the expected photophysical behavior based on related pyridazine structures and to propose standardized experimental protocols for the systematic characterization of these promising compounds.

Hypothetical Photophysical Profile and Key Areas for Investigation

Based on the electronic nature of the pyridazine ring—an electron-deficient diazine system—and the presence of two phenyl substituents, it is reasonable to hypothesize that substituted 3,5-diphenylpyridazines will exhibit intriguing photophysical properties governed by the nature and position of further substituents on the phenyl rings.

Table 1: Anticipated Photophysical Parameters for Substituted 3,5-Diphenylpyridazines

| Substituent (on Phenyl Rings) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ_F) | Expected Lifetime (τ) | Notes |

| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Red-shifted | Red-shifted | Potentially Higher | Likely ns range | Intramolecular charge transfer (ICT) character may be enhanced, leading to solvatochromism. |

| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Blue-shifted | Blue-shifted | Potentially Lower | Likely ns range | May promote intersystem crossing, potentially leading to phosphorescence or use in photodynamic therapy. |

| Heavy Atoms (e.g., -Br, -I) | Minimally affected | Potentially quenched | Lower | Shorter | Increased spin-orbit coupling could enhance intersystem crossing and reduce fluorescence. |

Proposed Experimental Protocols for Comprehensive Characterization

To systematically explore the photophysical landscape of novel substituted 3,5-diphenylpyridazines, the following detailed experimental methodologies are recommended.

Steady-State Absorption and Emission Spectroscopy

-

Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima, and the Stokes shift.

-

Methodology:

-

Prepare dilute solutions (1-10 µM) of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

-

Record the UV-Vis absorption spectra using a dual-beam spectrophotometer from 200 to 800 nm.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the determined λ_abs max.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Fluorescence Quantum Yield (Φ_F) Determination

-

Objective: To quantify the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

Select a well-characterized fluorescence standard with an emission range overlapping that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

-

Prepare a series of solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Measure the time delay between the excitation pulse and the detected photon.

-

Construct a histogram of these delay times, which represents the fluorescence decay curve.

-

Fit the decay curve with an exponential function to extract the fluorescence lifetime(s).

-

Visualizing Experimental Workflow

A standardized workflow is crucial for reproducible and comparable results across different studies of substituted 3,5-diphenylpyridazines.

Future Directions and Opportunities

The lack of extensive research on the photophysical properties of substituted 3,5-diphenylpyridazines represents a significant opportunity. A systematic investigation, following the protocols outlined above, could unveil novel fluorophores with applications in:

-

Bioimaging: Compounds with high quantum yields and photostability could be developed as fluorescent probes for cellular imaging.

-

Organic Light-Emitting Diodes (OLEDs): Derivatives designed to exhibit TADF could serve as efficient emitters in next-generation displays and lighting.

-

Photodynamic Therapy (PDT): Molecules with enhanced intersystem crossing to populate triplet states could be explored as photosensitizers for cancer therapy.

-

Sensors: The potential for solvatochromism in derivatives with ICT character could be harnessed for the development of chemical sensors.

An In-depth Technical Guide to the Solubility Studies of 3,5-Diphenylpyridazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in the field of drug development.[1][2] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising drug candidates.[3] Therefore, a thorough understanding of a compound's solubility profile in various solvents is essential during the pre-formulation and formulation development stages.[3]

This guide focuses on 3,5-Diphenylpyridazine and provides the methodologies to systematically evaluate its solubility in a range of common organic solvents. These solvents are often used in synthesis, purification, and the preparation of formulations.

Data Presentation: A Template for Reporting Solubility

As quantitative solubility data for this compound is not currently available in the public domain, a template for the clear and structured presentation of such data is provided below. Researchers who undertake the experimental work outlined in this guide can use this format to report their findings, ensuring easy comparison and interpretation.

Table 1: Template for Reporting the Molar Solubility of this compound in Common Organic Solvents at Various Temperatures

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Method of Analysis |

| Hexane | 25 | Experimental Data | Gravimetric |

| Toluene | 25 | Experimental Data | UV-Vis Spectroscopy |

| Dichloromethane | 25 | Experimental Data | HPLC |

| Chloroform | 25 | Experimental Data | Gravimetric |

| Ethyl Acetate | 25 | Experimental Data | UV-Vis Spectroscopy |

| Acetone | 25 | Experimental Data | HPLC |

| Isopropanol | 25 | Experimental Data | Gravimetric |

| Ethanol | 25 | Experimental Data | UV-Vis Spectroscopy |

| Methanol | 25 | Experimental Data | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Gravimetric |

| Repeat for other relevant temperatures (e.g., 37°C) |

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][4]

The Shake-Flask Method for Thermodynamic Solubility Determination

This method is based on achieving equilibrium between the undissolved solid and a saturated solution of the compound.[1][4]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials or flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.[5]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The vials should be agitated for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][5]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a syringe filter is recommended.[3]

-

Quantification: Carefully withdraw an aliquot of the clear, saturated filtrate. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of this compound in the diluted sample.

Analytical Techniques for Quantification

The concentration of the dissolved solute can be determined by several methods:

-

Gravimetric Analysis: This is a direct and absolute method. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[6][7] This method is simple but requires a relatively large amount of solute and is not suitable for volatile compounds.

-

UV-Vis Spectroscopy: This technique is applicable if this compound has a chromophore that absorbs light in the UV-visible range.[8][9] A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. As with UV-Vis spectroscopy, a calibration curve is required.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Theoretical and computational studies of 3,5-Diphenylpyridazine electronic structure

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,5-Diphenylpyridazine

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest due to their diverse biological activities. The introduction of phenyl substituents at the 3 and 5 positions is expected to significantly influence the molecule's electronic properties, planarity, and potential for intermolecular interactions, thereby affecting its pharmacological and material properties. Understanding the electronic structure is paramount for predicting its reactivity, stability, and interaction with biological targets.

Theoretical and Computational Methodology

The primary method for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the ground-state properties of chemical systems. For electronic excitations and UV-Vis spectra simulation, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of this compound would involve the following steps:

Caption: Computational workflow for electronic structure analysis.

Methodological Details:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

-

Functional and Basis Set: A common and reliable choice for this type of molecule is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost for calculating geometries and electronic properties.

-

Solvation Model: To simulate a more realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated, with solvents such as water, ethanol, or DMSO.

Predicted Electronic Properties and Data Presentation

Based on studies of structurally similar molecules, the following quantitative data would be the expected output of a computational analysis of this compound.

Molecular Geometry

The geometry optimization would yield the most stable conformation of the molecule, providing key bond lengths and angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C-C (pyridazine ring) | ~1.39 - 1.41 |

| C-N (pyridazine ring) | ~1.33 - 1.35 |

| N-N (pyridazine ring) | ~1.34 |

| C-C (phenyl rings) | ~1.39 - 1.40 |

| C-C (inter-ring) | ~1.48 - 1.50 |

| C-H | ~1.08 - 1.09 |

| **Bond Angles (°) ** | |

| C-N-N (pyridazine ring) | ~118 - 120 |

| N-C-C (pyridazine ring) | ~120 - 122 |

| C-C-C (phenyl rings) | ~119 - 121 |

| Dihedral Angle (N-N-C-C) | ~0 (planar) |

| Dihedral Angle (inter-ring) | Variable (rotation) |

Note: These are estimated values based on related structures and should be confirmed by specific calculations for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of HOMO and LUMO densities would likely show the HOMO localized on the phenyl rings and the LUMO on the electron-deficient pyridazine ring.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Caption: Predicted sites for electrophilic and nucleophilic attack.

The nitrogen atoms of the pyridazine ring are expected to be the most electron-rich regions (negative potential), making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive electrostatic potential.

Experimental Protocols

While specific experimental data for this compound is not detailed in the available literature, standard protocols for synthesis and characterization would be as follows:

Synthesis Protocol

A common route for the synthesis of 3,5-diarylpyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.

Caption: General synthesis workflow for this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with TD-DFT calculations.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

X-ray Crystallography: To determine the precise solid-state molecular structure, including bond lengths and angles, for direct comparison with computational results.

Conclusion

This technical guide outlines the standard and expected theoretical and computational approaches for a detailed investigation of the electronic structure of this compound. While specific experimental and computational data for this molecule are not yet comprehensively published, the methodologies and predicted data presented here provide a solid foundation for future research. The insights gained from such studies are invaluable for the rational design of new drug candidates and advanced materials based on the pyridazine scaffold. Researchers are encouraged to perform these specific calculations and experimental validations to build upon this foundational framework.

Methodological & Application

Synthesis of 3,5-Diphenylpyridazine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,5-diphenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves the cyclocondensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The pyridazine scaffold is a key component in several approved pharmaceutical agents. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein is a robust and reproducible method for obtaining this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane) with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine reacts with the two carbonyl groups of the diketone to form the six-membered pyridazine ring, with the elimination of water.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

1,3-Diphenyl-1,3-propanedione

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (95%)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Recrystallization apparatus

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in a minimal amount of hot 95% ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize the product using NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Reactants | |

| 1,3-Diphenyl-1,3-propanedione | 1.0 eq |

| Hydrazine Hydrate (80%) | 1.2 eq |

| Reaction Conditions | |

| Solvent | 95% Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Product | |

| Name | This compound |

| Appearance | Crystalline solid |

| Yield | Typically high |

| Melting Point | Literature value: ~143-145 °C |

| Characterization | |

| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.6 (m, 6H), ~7.8-7.9 (m, 4H), ~9.4 (s, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~127.0, 128.9, 129.5, 130.2, 137.5, 158.0 |

| Mass Spectrum (m/z) | [M+H]⁺ expected at 233.1073 |

Note: Spectroscopic data are approximate and should be confirmed by experimental analysis.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

-

Ethanol is flammable. Avoid open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of this compound. The procedure is suitable for laboratory-scale preparation and yields a product of high purity after recrystallization. This compound can be used as a precursor for the development of novel compounds with potential applications in medicinal chemistry and other areas of chemical research.

Application Note: A Step-by-Step Guide to the Synthesis of N-Substituted 3,5-Diphenyl-2-Pyrazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities. Derivatives of the pyrazoline scaffold have been reported to possess anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. Notably, certain N-substituted 3,5-diaryl-pyrazoline derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, making them attractive candidates for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

This application note provides detailed, step-by-step protocols for the synthesis of N-substituted 3,5-diphenyl-2-pyrazoline derivatives. The synthesis is a robust two-step process: (1) a Claisen-Schmidt condensation to form a chalcone intermediate, followed by (2) a cyclization reaction with a substituted hydrazine to yield the final pyrazoline product.[3][4]

Overall Synthetic Workflow

The synthesis proceeds through two primary experimental stages as illustrated in the workflow diagram below. The initial step involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative to form an α,β-unsaturated ketone, commonly known as a chalcone. The subsequent step is the cyclization of the chalcone intermediate with a hydrazine derivative to form the pyrazoline ring.

Caption: General two-step synthetic workflow for N-substituted pyrazolines.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This protocol details the Claisen-Schmidt condensation for synthesizing the chalcone intermediate.[5]

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40-60%)[5]

-

Hydrochloric acid (HCl), 10% solution

-

Ice-cold water

-

Round bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round bottom flask, combine benzaldehyde (5 mmol) and acetophenone (5 mmol).

-

Add 10 mL of 95% ethanol and stir the mixture at room temperature until all solids are dissolved.

-

Slowly add 5 mL of a 40% aqueous NaOH solution dropwise to the mixture while stirring vigorously.[6]

-

Continue stirring the reaction mixture at room temperature for 1.5 to 2 hours. The mixture will become cloudy and a precipitate will form.[5]

-

Allow the mixture to stand at room temperature for 14-16 hours to ensure complete reaction.[5]

-

Transfer the mixture to a beaker containing 50 mL of ice-cold water.

-

Neutralize the mixture by slowly adding 10% HCl solution until the pH is approximately 7. Stir to break up the precipitate.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold water to remove any residual base or salts.[6]

-

Recrystallize the crude product from hot ethanol to obtain pure, crystalline 1,3-diphenyl-2-propen-1-one.

| Parameter | Value/Condition | Reference |

| Reactants | Benzaldehyde, Acetophenone | |

| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [5] |

| Solvent | Ethanol | [6] |

| Reaction Time | 1.5 - 2 hours stirring, 14-16 hours standing | [5] |

| Workup | Neutralization with HCl, Water wash | [5][6] |

| Purification | Recrystallization from Ethanol | [7] |

| Typical Yield | 72-82% |

Table 1: Summary of reaction conditions for the synthesis of the chalcone intermediate.

Protocol 2: Synthesis of N-Substituted 3,5-Diphenyl-2-Pyrazoline Derivatives

This protocol describes the cyclization of the chalcone intermediate with various hydrazine derivatives.

-

Dissolve the synthesized chalcone (1,3-diphenyl-2-propen-1-one) (2 mmol) in 25 mL of absolute ethanol in a round bottom flask.

-

Add the appropriate substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine hydrochloride) (2.2 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (5-6 drops).[4]

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid by suction filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure N-substituted 3,5-diphenyl-2-pyrazoline.[8]

Specific Protocols for Different N-Substituents:

-

For N-Unsubstituted (1H) Pyrazoline: Use hydrazine hydrate in the general procedure.[8]

-

For N-Phenyl Pyrazoline: Use phenylhydrazine hydrochloride. A few drops of a base like NaOH (2N) may be added to neutralize the hydrochloride salt.[9]

-

For N-Acetyl Pyrazoline: First, synthesize the N-unsubstituted pyrazoline. Then, reflux the pyrazoline (1 mmol) in acetic acid (10 mL) for 2-4 hours.[8][9] Cool the mixture and pour it into water to precipitate the N-acetyl derivative.

| N-Substituent | Reagent | Catalyst/Solvent System | Reflux Time | Reference |

| -H | Hydrazine Hydrate | Ethanol / Acetic Acid | 2-8 hours | [4][8] |

| -C₆H₅ (Phenyl) | Phenylhydrazine HCl | Ethanol / NaOH (cat.) | 4-6 hours | [9] |

| -COCH₃ (Acetyl) | Acetic Acid (reagent and solvent) | Acetic Acid | 2-4 hours | [8][9] |

| -CSNHR (Thiocarbamoyl) | Substituted Thiosemicarbazide | Ethanol / Acetic Acid | 6-8 hours | [10] |

Table 2: Reaction conditions for various N-substituted 3,5-diphenyl-2-pyrazoline derivatives.

Characterization Data

Confirmation of the synthesized structures is typically achieved through spectroscopic methods such as IR and NMR.

| Compound | Key IR Peaks (cm⁻¹) | Key ¹H-NMR Signals (δ, ppm) | Reference |

| Chalcone | ~1660 (C=O stretch), ~1600 (C=C stretch) | 7.2-7.8 (m, Ar-H and vinyl H) | |

| N-H Pyrazoline | ~3300 (N-H stretch), ~1605 (C=N stretch) | 3.0-3.8 (dd, 2H, -CH₂- of pyrazoline), 5.1-5.5 (dd, 1H, -CH- of pyrazoline), 6.8-7.6 (m, Ar-H) | [4][11] |

| N-Phenyl Pyrazoline | ~1597 (C=N stretch), ~1230 (C-N stretch) | 3.1 (dd, 1H, Ha), 3.8 (dd, 1H, Hb), 5.3 (dd, 1H, Hx), 6.6-7.8 (m, Ar-H) | [12] |

| N-Acetyl Pyrazoline | ~1670 (C=O of acetyl), ~1595 (C=N stretch) | 2.3 (s, 3H, -COCH₃), 3.1-3.9 (dd, 2H, -CH₂-), 5.6-5.8 (dd, 1H, -CH-), 7.2-7.9 (m, Ar-H) | [8] |

Table 3: Summary of key spectroscopic data for product characterization.

Biological Context: Inhibition of the COX-2 Signaling Pathway

Many N-substituted pyrazoline derivatives are investigated as anti-inflammatory agents due to their ability to selectively inhibit the COX-2 enzyme.[2][13] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 can reduce inflammation while sparing the gastroprotective functions of the related COX-1 enzyme.

Caption: Inhibition of the COX-2 inflammatory pathway by pyrazoline derivatives.

References

- 1. Synthesis and biological evaluation of N-substituted-3,5-diphenyl-2-pyrazoline derivatives as cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. or.niscpr.res.in [or.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.aip.org [pubs.aip.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. ijcmas.com [ijcmas.com]

- 9. Synthesis of 3,5-Disubsituted Pyrazolines and their Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds [mdpi.com]

- 11. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

Application Notes and Protocols: Antimicrobial Activity Screening of Novel Pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. This document provides detailed application notes and protocols for the screening of novel pyridazine derivatives for their antimicrobial activity, encompassing both antibacterial and antifungal properties. The protocols outlined below cover essential in vitro assays for determining the efficacy of these compounds and their potential toxicity to mammalian cells.

Data Presentation: Antimicrobial Activity of Novel Pyridazine Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of representative novel pyridazine derivatives against a panel of clinically relevant bacterial and fungal strains. This data provides a quantitative measure of their antimicrobial potency.

Table 1: Antibacterial Activity of Novel Pyridazine Derivatives (MIC in µg/mL)

| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Streptococcus pyogenes | Reference Standard (Gentamicin) |

| PDZ-001 | 16 | 32 | 64 | 8 | 0.5 - 4 |

| PDZ-002 | 8 | 16 | 32 | 4 | 0.5 - 4 |

| PDZ-003 | 32 | 64 | >128 | 16 | 0.5 - 4 |

| PDZ-004 | 4 | 8 | 16 | 2 | 0.5 - 4 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Antifungal Activity of Novel Pyridazine Derivatives (MIC in µg/mL)

| Compound ID | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Reference Standard (Fluconazole) |

| PDZ-001 | 32 | 64 | 0.25 - 2 |

| PDZ-002 | 16 | 32 | 0.25 - 2 |

| PDZ-003 | 64 | >128 | 0.25 - 2 |

| PDZ-004 | 8 | 16 | 0.25 - 2 |

Data compiled from multiple sources for illustrative purposes.

Table 3: Cytotoxicity of Novel Pyridazine Derivatives on Mammalian Cell Lines (IC50 in µM)

| Compound ID | Human Embryonic Kidney (HEK293) Cells | Human Hepatocellular Carcinoma (HepG2) Cells |

| PDZ-001 | >100 | 85 |

| PDZ-002 | >100 | 75 |

| PDZ-003 | 55 | 42 |

| PDZ-004 | >100 | 92 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol details the determination of the minimum inhibitory concentration (MIC) of novel pyridazine derivatives against bacterial and fungal strains.

Materials:

-

Novel pyridazine derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).

-

Dilute the standardized inoculum in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the pyridazine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the vehicle used to dissolve the compounds). Also include a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visual inspection can be supplemented by measuring the absorbance at 600 nm using a microplate reader.

-

Disk Diffusion Assay for Preliminary Screening

The disk diffusion assay is a qualitative method for preliminary screening of antimicrobial activity.

Materials:

-

Novel pyridazine derivatives

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile swabs

-

Positive control disks (standard antibiotic/antifungal)

-

Negative control disks (solvent-impregnated)

Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA or SDA plates and allow them to solidify.

-

-

Inoculation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Dip a sterile swab into the suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyridazine derivative onto the surface of the inoculated agar plates.

-

Gently press the disks to ensure complete contact with the agar.

-

Place positive and negative control disks on the same plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

-

Measurement of Zone of Inhibition:

-

Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

-

The size of the zone is proportional to the antimicrobial activity of the compound.

-

Cytotoxicity Assay using MTT Method

This protocol assesses the in vitro cytotoxicity of the novel pyridazine derivatives against mammalian cell lines.

Materials:

-

Novel pyridazine derivatives

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridazine derivatives in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Mandatory Visualizations

Caption: Workflow for antimicrobial screening of pyridazine derivatives.

Caption: Proposed mechanism of action for some pyridazine derivatives.

Evaluating the Antitumor Potential of 3,5-Diphenylpyridazine Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and data related to the evaluation of the antitumor potential of 3,5-diphenylpyridazine analogs. It is intended to serve as a practical guide for researchers in the field of oncology drug discovery. Pyridazine-based compounds have emerged as a promising class of therapeutic agents with significant anticancer properties.[1][2] This document outlines the protocols for assessing their efficacy and elucidates the underlying mechanisms of action.

I. Quantitative Data Summary

The antitumor activity of various pyridazine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4b | Breast (MCF-7) | Most Active | [3] |

| Compound 5b | Colon (HCT-116) | More potent than Imatinib | [3] |

| Compound 4e | Breast (MCF-7) | 1 - 10 | [4] |

| Compound 4f | Melanoma (SK-MEL-28) | 1 - 10 | [4] |

| Compound 10l | Lung (A549/ATCC) | 1.66 - 100 | [5] |

| Compound 17a | Melanoma, NSCLC, Prostate, Colon | Significant Activity | [5] |

| Pyridazines 11a–r | Breast (T-47D, MDA-MB-231) | Excellent to Moderate | [6] |

II. Experimental Protocols

Detailed protocols for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization of results.

A. In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is used to determine the cytotoxic effects of the synthesized pyridazine analogs against various cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

96-well microtiter plates

-

Test compounds (this compound analogs)

-

Reference drug (e.g., Imatinib, Doxorubicin)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with distilled water and allow them to air dry. Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

-

Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival and determine the IC50 values.

B. In Vivo Antitumor Activity (Ehrlich's Ascites Carcinoma Model)

This protocol evaluates the in vivo antitumor efficacy of the most potent compounds identified from the in vitro assays.[3]

Materials:

-

Female Swiss albino mice

-

Ehrlich's ascites carcinoma (EAC) cells

-

Test compounds

-

Reference drug (e.g., Imatinib)

-

Saline solution

-

Syringes and needles

Procedure:

-

Tumor Inoculation: Inoculate the mice with EAC cells subcutaneously in the right thigh.

-

Grouping: After the tumors reach a palpable size, divide the mice into groups (e.g., control, reference drug, and test compound groups).

-

Treatment: Administer the test compounds and the reference drug intraperitoneally for a specified period. The control group receives the vehicle (saline).

-

Tumor Measurement: Measure the tumor volume at regular intervals using a caliper.

-

Sample Collection: At the end of the treatment period, collect blood samples for hematological and biochemical analysis. Euthanize the mice and dissect the tumors.

-

Analysis: Weigh the tumors and perform histopathological and immunohistochemical examinations.

III. Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by this compound analogs and the experimental workflows are provided below.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.

The above diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR-2), leading to the activation of downstream signaling pathways such as the PLCγ/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation and angiogenesis.[3] this compound analogs can inhibit this process by blocking the ATP-binding site of VEGFR-2.[3]

Caption: General workflow for evaluating the antitumor potential of novel compounds.

This workflow outlines the sequential process from the synthesis and purification of this compound analogs to their comprehensive evaluation through in vitro cytotoxicity assays, in vivo tumor models, and mechanistic studies to understand their mode of action.[3][4]

IV. Mechanism of Action

Several studies suggest that this compound analogs exert their antitumor effects through the inhibition of key signaling molecules involved in cancer cell proliferation and survival.

-

VEGFR-2 Inhibition: Many pyridazine derivatives have been shown to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that lead to angiogenesis, a critical process for tumor growth and metastasis. Molecular docking studies have indicated that these analogs can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain.[3]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyridazine analogs have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Induction of Apoptosis: Some pyridazinone-based compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[5] This shifts the balance towards programmed cell death in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. design-and-synthesis-of-pyridazine-containing-compounds-with-promising-anticancer-activity - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,5-Diphenylpyridazine as a Ligand in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the coordination chemistry of 3,5-diphenylpyridazine is limited in the surveyed scientific literature. The following application notes and protocols are based on established principles of pyridazine chemistry and experimental data from closely related analogous compounds, such as 3,6-diarylpyridazines. This document serves as a predictive guide and a starting point for researchers interested in exploring the coordination chemistry of this compound.

Introduction

Pyridazines are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. Their ability to act as bridging or chelating ligands has made them valuable building blocks in coordination chemistry, leading to the formation of diverse metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting magnetic, optical, and catalytic properties. The introduction of phenyl substituents at the 3 and 5 positions of the pyridazine ring is expected to influence the electronic properties and steric hindrance of the ligand, thereby modulating the structure and reactivity of its metal complexes. This document outlines the potential applications and experimental protocols for the use of this compound as a ligand.

Synthesis of this compound

The synthesis of this compound can be approached through several general methods for pyridazine ring formation. A plausible and common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Diphenyl-1,4-pentanedione (or a suitable precursor that can be converted to it)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or another suitable solvent like acetic acid)

-

Hydrochloric acid (for acidification, if necessary)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,4-pentanedione (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry of Diphenylpyridazine Ligands

Due to the lack of specific data for this compound, we present data for the analogous and well-studied 3,6-di(pyridin-2-yl)pyridazine to illustrate the coordination behavior of such ligands. These ligands are known to form grid-like metal complexes with transition metal ions.

Data Presentation: Properties of Analogous Pyridazine-Based Complexes

The following tables summarize key quantitative data for coordination complexes formed with 3,6-di(pyridin-2-yl)pyridazine, a ligand analogous to this compound in its bidentate, N,N'-chelating nature.

Table 1: Selected Bond Lengths and Angles in a [2x2] Grid-like Cu(I) Complex with 3,6-di(pyridin-2-yl)pyridazine

| Parameter | Value | Reference |

| Cu-N(pyridazine) (Å) | 2.05 - 2.10 | [1] |

| Cu-N(pyridine) (Å) | 2.00 - 2.05 | [1] |

| N(pyridazine)-Cu-N(pyridine) (°) | 78 - 80 | [1] |

| Cu···Cu distance (Å) | ~3.1 | [1] |

Table 2: Spectroscopic Data for Analogous Pyridazine Complexes

| Complex | ν(C=N) pyridazine (cm⁻¹) | λmax (nm) (MLCT band) | Reference |

| [Cu₄(dpp)₄]⁴⁺ (dpp = 3,6-di(pyridin-2-yl)pyridazine) | ~1590 | ~450 | [1] |

| [Ag₄(dpp)₄]⁴⁺ | ~1585 | - | [1] |

Experimental Protocols for Complexation

The following protocol is a general procedure for the synthesis of transition metal complexes with a diphenyl-substituted pyridazine ligand, based on methods used for analogous systems.

Experimental Protocol: Synthesis of a Cu(I) Complex with a Diphenylpyridazine Ligand

Materials:

-

This compound (or analogous ligand)

-

Copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆)

-

Acetonitrile (degassed)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

-

Ligand Solution: In a Schlenk flask, dissolve the diphenylpyridazine ligand (1 equivalent) in degassed acetonitrile.

-

Metal Salt Solution: In a separate Schlenk flask, dissolve the copper(I) salt (1 equivalent) in degassed acetonitrile.

-

Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change is typically observed upon complex formation.

-

Stirring: Stir the reaction mixture at room temperature for 12-24 hours.

-

Isolation:

-

Slowly diffuse diethyl ether into the reaction mixture to precipitate the complex.

-

Collect the resulting solid by filtration under inert atmosphere.

-

Wash the solid with a small amount of diethyl ether and dry under vacuum.

-

-